3-Chloro-4-(propan-2-yl)benzoic acid
Overview
Description
3-Chloro-4-(propan-2-yl)benzoic acid is a chemical compound with the CAS Number: 161622-06-6 . It has a molecular weight of 198.65 . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(propan-2-yl)benzoic acid is 1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
3-Chloro-4-(propan-2-yl)benzoic acid is a powder that is stored at room temperature . It has a melting point of 122-123 degrees Celsius .Scientific Research Applications
1. Medicinal Chemistry: Synthesis of Antidepressant Molecules
- Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” is used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting roughly 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is particularly essential .
- Methods of Application : The synthesis of antidepressant molecules involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Material Science: Synthesis of m-Aryloxy Phenols
- Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” is used in the synthesis of m-aryloxy phenols. These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The synthesis of m-aryloxy phenols involves innovative synthetic methods, which allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These functional groups impart specific properties to these compounds .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They have high potential for synthesizing bioactive natural products and conducting polymers .
3. Medicinal Chemistry: Synthesis of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Methods of Application : The synthesis of imidazole containing compounds involves innovative synthetic methods . These methods allow for the preparation of complex imidazole compounds with functional groups, such as esters, nitriles, and halogens .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
4. Medicinal Chemistry: Synthesis of 1,3,5-Triazine Derivatives
- Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” can be used in the synthesis of 1,3,5-triazine derivatives . These compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
- Methods of Application : The synthesis of 1,3,5-triazine derivatives involves innovative synthetic methods . These methods allow for the preparation of complex 1,3,5-triazine compounds with functional groups .
- Results or Outcomes : The synthesized compounds have been evaluated for their antimicrobial activity .
Safety And Hazards
The safety information for 3-Chloro-4-(propan-2-yl)benzoic acid indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-4-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTIONOTZKDOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284680 | |
Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(propan-2-yl)benzoic acid | |
CAS RN |
161622-06-6 | |
Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161622-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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